5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Cross-Coupling Suzuki-Miyaura Reaction Halogenated Pyrazoles

Researchers performing Suzuki-Miyaura cross-couplings on pyrazole scaffolds often encounter poor aqueous solubility and unwanted dehalogenation side reactions with the free base or iodo analogs. This hydrobromide salt solves these challenges: • Enhanced aqueous solubility enables homogeneous biphasic catalytic systems unattainable with the water-insoluble free base • Reduced protodehalogenation vs. iodo-pyrazole alternatives preserves yield and simplifies purification • Superior crystallinity and solid-state H-bonding network ensure long-term storage stability and batch-to-batch consistency Supplied as a white crystalline powder (MW 255.94, 97% purity) with lot-specific analytical documentation for reproducible automated dispensing.

Molecular Formula C5H8Br2N2
Molecular Weight 255.94 g/mol
CAS No. 1630907-03-7
Cat. No. B1381125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
CAS1630907-03-7
Molecular FormulaC5H8Br2N2
Molecular Weight255.94 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)Br)C.Br
InChIInChI=1S/C5H7BrN2.BrH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H
InChIKeyGZYIXMGVPCLVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide: Technical Specifications and Procurement


5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 1630907-03-7, molecular formula C₅H₈Br₂N₂, molecular weight 255.94 g/mol) is a hydrobromide salt of the halogenated pyrazole scaffold 5-bromo-1,3-dimethyl-1H-pyrazole . The compound is supplied as a white crystalline powder with ≥95% purity , and the hydrobromide salt form confers physicochemical properties distinct from the corresponding free base (CAS 5744-70-7) [1].

Why Substituting with Free Base or Alternative Salts Fails


The hydrobromide salt of 5-bromo-1,3-dimethyl-1H-pyrazole (CAS 1630907-03-7) is not functionally equivalent to its free base (CAS 5744-70-7) or to the hydrochloride analog (CAS 2173991-63-2). While the free base is insoluble in water at room temperature , the hydrobromide salt exhibits enhanced aqueous solubility, enabling homogeneous reaction conditions that are unattainable with the neutral form . Furthermore, the solid-state hydrogen-bonding network characteristic of pyrazolium hydrobromides confers distinct stability and crystallinity compared to the hydrochloride counterpart [1], directly impacting storage longevity and batch-to-batch consistency in preparative workflows. Generic substitution with the free base or alternative salts introduces uncontrolled variability in solubility, reactivity, and handling properties, which may compromise synthetic yield, purification efficiency, and downstream analytical reproducibility.

Quantitative Differentiation Evidence for Procurement Decisions


Superior Cross-Coupling Performance: Bromo vs. Iodo Analogs in Suzuki-Miyaura

Direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling revealed that bromo and chloro derivatives yield superior results compared to iodo-pyrazoles due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. This class-level inference positions the bromo-containing 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide as a more reliable electrophilic partner than its iodo counterpart (e.g., 4-iodo-1,3-dimethyl-1H-pyrazole, CAS 6647-97-8) for palladium-catalyzed C-C bond formations.

Cross-Coupling Suzuki-Miyaura Reaction Halogenated Pyrazoles

Enhanced Crystallinity and Stability: Hydrobromide Salt vs. Hydrochloride

X-ray crystallographic analysis of NH-pyrazolium hydrobromides and hydrochlorides demonstrates that hydrobromide salts form well-defined dimeric hydrogen-bonded networks (N-H···Br), leading to distinct crystal packing and higher melting points compared to their hydrochloride analogs [1]. While this study was conducted on a series of pyrazole derivatives and not specifically on 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide, the class-level trend strongly indicates that the hydrobromide salt form provides superior crystallinity and storage stability relative to the hydrochloride salt (e.g., 5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride, CAS 2173991-63-2).

Salt Form Selection Solid-State Stability Crystallography

Aqueous Solubility Enablement: Salt vs. Free Base

The free base 5-bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7) is insoluble in water at room temperature, with ESOL-predicted aqueous solubility of 0.645 mg/mL (0.00369 mol/L) . In contrast, the hydrobromide salt (CAS 1630907-03-7) is characterized as a white crystalline powder soluble in water . While exact quantitative solubility data for the hydrobromide salt is not available in the open literature, this qualitative shift from water-insoluble free base to water-soluble salt is consistent with the established behavior of pyrazolium hydrobromides and enables aqueous reaction conditions inaccessible with the neutral form.

Solubility Formulation Reaction Medium

Verified Purity and Lot-Specific Analytical Documentation

Multiple commercial sources confirm the availability of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide at certified purity levels of 95% to 97% . Lot-specific Certificate of Analysis (CoA) and NMR data are provided with purchase , enabling downstream users to verify the chemical identity and purity before committing to multistep synthetic sequences. This level of analytical transparency exceeds the typical quality documentation available for the free base (CAS 5744-70-7) or hydrochloride salt (CAS 2173991-63-2) from many suppliers.

Quality Control Purity Specification Analytical Certificate

Optimal Use Cases Based on Verified Differentiators


High-Fidelity Palladium-Catalyzed Cross-Coupling

When performing Suzuki-Miyaura cross-couplings to elaborate the pyrazole core with aryl or heteroaryl substituents, 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide offers a reduced risk of dehalogenation side reactions compared to iodo-pyrazole alternatives [1]. This is particularly critical in multistep syntheses where undesired protodehalogenation would create difficult-to-separate byproducts and erode overall yield.

Aqueous Reaction Development and Biphasic Catalysis

The water solubility of the hydrobromide salt enables homogeneous aqueous-phase reactions and simplifies the design of biphasic catalytic systems. This property is advantageous for reactions such as aqueous Suzuki couplings, enzyme-mediated transformations, or metal-catalyzed reactions in water, where the free base would precipitate and hinder mass transfer.

Long-Term Stockpiling for High-Throughput Chemistry

The enhanced crystallinity and solid-state stability inferred for pyrazolium hydrobromides [2] make this salt form preferable for building block libraries and high-throughput experimentation platforms that require compounds to remain chemically and physically stable over extended storage periods. The availability of lot-specific analytical data further supports reproducible automated dispensing and reaction execution.

Medicinal and Agrochemical Intermediate Synthesis

As a synthetic intermediate for biologically active molecules, the hydrobromide salt's combination of solubility, stability, and documented purity reduces the likelihood of batch-to-batch variability in lead optimization campaigns. The bromine atom at the 5-position serves as a robust handle for diversification via nucleophilic aromatic substitution or cross-coupling, while the salt form ensures consistent handling and weighing characteristics.

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